3,3-Bis-nitromethyl-oxetane

Descripción general

Descripción

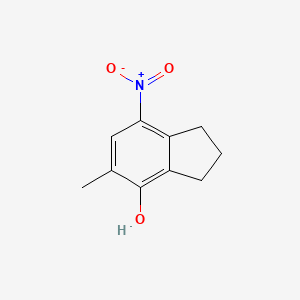

3,3-Bis-nitromethyl-oxetane is a chemical compound with the molecular formula C5H8N2O5 . It falls under the category of nitromethyl oxetanes . These compounds have garnered interest due to their potential applications in various fields, including energetic materials and drug discovery .

Molecular Structure Analysis

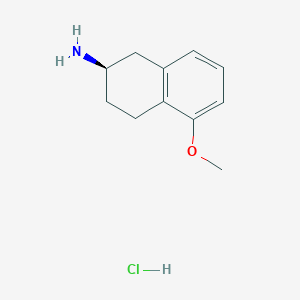

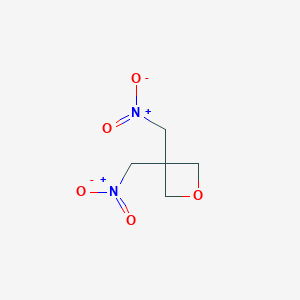

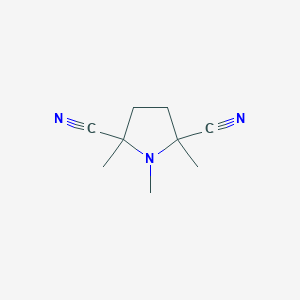

The molecular structure of 3,3-Bis-nitromethyl-oxetane consists of an oxetane ring (a four-membered cyclic ether) with two nitromethyl substituents attached at the 3-position. The presence of nitro groups imparts reactivity and potential energy to the compound. Accurate characterization of its stereochemistry, bond angles, and bond lengths is essential for understanding its properties and behavior .

Chemical Reactions Analysis

3,3-Bis-nitromethyl-oxetane can participate in various chemical reactions. These may include nitro group reduction , ring-opening reactions , and functional group transformations . Exploring its reactivity with other compounds and elucidating reaction mechanisms are crucial for its practical applications .

Aplicaciones Científicas De Investigación

Synthesis and UV Spectral Analysis

- 3,3-Bis-nitromethyl-oxetane has been synthesized from 3,3-bis(iodomethyl)oxetane using the Victor Meyer reaction. The UV spectra of its mono and bisnitronate anions were determined, revealing insights into the effects of small rings on electronic spectra (Nielsen & Finnegan, 1966).

Electroinitiated Polymerization

- The compound has been utilized in the electroinitiated polymerization of 3,3-Bis(N-carbazolylmethyl)oxetane, demonstrating its potential in creating colored polymers and challenging classical cationic polymerization models (Simionescu et al., 1992).

Energetic Polymers for Propellants

- Thermal characteristics and decomposition behaviors of energetic polymers based on oxetane derivatives, including 3,3'-bis(azidomethyl)oxetane (BAMO), were studied. These polymers exhibit low glass transition temperatures and are potentially useful in energetic propellant binders (Liu, Hsiue, & Chiu, 1995).

Synthesis for Energetic Binders

- Research on 3,3-Bis(azidomethyl)oxetane (BAMO) synthesis explored cost-effective production methods for this monomer, widely used in rocket propellants and plastic explosive formulations (Maksimowski, Kasztankiewicz, & Kopacz, 2017).

Polymerization and Block Copolymers

- Studies on the synthesis and copolymerization of azidomethyl-substituted oxetanes have been conducted, revealing the morphology of statistical block copolymers. These copolymers have applications in various fields including materials science (Mukhametshin et al., 2017).

Thermal Behavior and Degradation Mechanism

- A study on the thermal behavior and primary degradation mechanism of aromatic polyethers containing oxetane derivatives provided insights into the degradation processes influenced by the presence of an oxetanic moiety (Creanga et al., 2001).

Liquid Crystalline Copolyethers

- Research on copolycondensations of 3,3-bis(chloromethyl)oxetane with various diphenols under phase transfer conditions revealed that these copolyethers exhibit mesomorphism, which could be significant in materials science and engineering (Hurduc et al., 1993).

Mecanismo De Acción

The precise mechanism of action for 3,3-Bis-nitromethyl-oxetane depends on its intended use. In the context of energetic materials, it may contribute to energy release upon decomposition. For potential drug-like properties, understanding its interactions with biological targets and cellular pathways is essential. Further studies are needed to unravel its specific mechanisms .

Propiedades

IUPAC Name |

3,3-bis(nitromethyl)oxetane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c8-6(9)1-5(2-7(10)11)3-12-4-5/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTOTAXINVWIBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C[N+](=O)[O-])C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Bis-nitromethyl-oxetane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Benzo-cis-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3042323.png)

![4'-bromo-[1,1'-Biphenyl]-4-carbonitrile](/img/structure/B3042339.png)

![3,5,7-Trichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3042344.png)